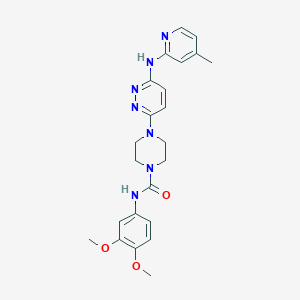
N-(3,4-dimethoxyphenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C23H27N7O3 and its molecular weight is 449.515. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,4-dimethoxyphenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide is a complex organic compound with significant biological activity. This article explores its chemical properties, synthesis, biological effects, and potential applications in medicinal chemistry.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1021259-40-4 |
| Molecular Formula | C23H27N7O3 |
| Molecular Weight | 449.5 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the formation of the piperazine ring followed by the introduction of the pyridazine and methoxyphenyl groups through coupling reactions. Detailed methods can vary, but they often utilize techniques such as:
- Coupling Reactions : Utilizing coupling agents to link different moieties.
- Reflux Conditions : Ensuring complete reaction of the intermediates.
- Purification Techniques : Employing chromatography for purification of the final product.
Anticancer and Antimicrobial Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer and antimicrobial activities. For instance, compounds containing piperazine and pyridazine moieties have shown promising results against various cancer cell lines and pathogenic bacteria.
- Anticancer Activity : Compounds with similar structures have been shown to inhibit cell proliferation in various cancer types. For example, a related piperazine derivative demonstrated submicromolar GI50 values against A549 lung cancer cells .
- Antimicrobial Activity : Some derivatives have displayed notable activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . This suggests that this compound may also possess similar properties.
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Modulation : Interactions with cellular receptors could lead to altered signaling pathways that affect cell survival and proliferation.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Study on Antitubercular Agents : A series of substituted derivatives were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. The most active compounds showed low toxicity in human cell lines while maintaining high potency against TB .
- Anticancer Screening : Research involving various piperazine derivatives indicated significant cytotoxic effects on cancer cells, suggesting that structural modifications could enhance their therapeutic potential .
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O3/c1-16-8-9-24-21(14-16)26-20-6-7-22(28-27-20)29-10-12-30(13-11-29)23(31)25-17-4-5-18(32-2)19(15-17)33-3/h4-9,14-15H,10-13H2,1-3H3,(H,25,31)(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKPPWMTLDHFIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














